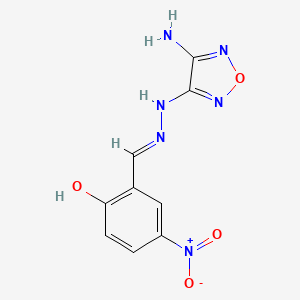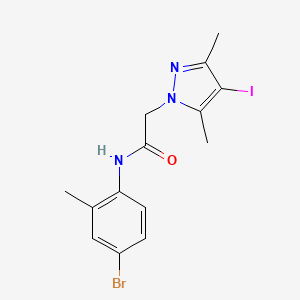methanone](/img/structure/B5972244.png)
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone, also known as HNG-156, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is not fully understood. However, studies have suggested that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone exerts its effects by modulating various signaling pathways. For example, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that it has been shown to have a high selectivity for cancer cells, which may reduce the risk of off-target effects. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have low toxicity in animal models. However, one limitation of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. One area of research is to further elucidate its mechanism of action. Additionally, studies are needed to determine the optimal dosage and administration regimen for [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. Furthermore, studies are needed to evaluate the efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in animal models of various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, studies are needed to evaluate the safety and efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in human clinical trials.
合成法
The synthesis of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone involves the reaction of 1-naphthylmethanone with 1-(2-hydroxy-5-methoxybenzyl)piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to produce the final product. This synthesis method has been optimized to yield high purity and yield of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone.
科学的研究の応用
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been extensively studied for its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-28-20-11-12-23(26)19(14-20)16-25-13-5-8-18(15-25)24(27)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-12,14,18,26H,5,8,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHODXBYWAIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)


![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)